

Comparative Docking Analysis of 3,6-Disubstituted Pyridazine Analogs as Potential Therapeutic Agents

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Compound of Interest

Compound Name: 3,6-Dichloropyridazine

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A comprehensive guide for researchers, scientists, and drug development professionals on the in-silico performance of 3,6-disubstituted pyridazine derivatives against various biological targets. This guide provides a comparative overview of their binding affinities, key interactions, and the experimental methodologies employed in these docking studies.

The pyridazine scaffold, particularly with substitutions at the 3 and 6 positions, is a cornerstone in medicinal chemistry, with derivatives showing a wide array of pharmacological activities. Molecular docking studies are crucial in understanding the binding modes and predicting the affinity of these compounds for their protein targets, thus guiding the development of more potent and selective therapeutic agents.^[1] This guide synthesizes data from multiple studies to offer a comparative perspective on the therapeutic potential of these analogs.

Quantitative Docking Data Summary

The following tables summarize key quantitative data from various docking studies on 3,6-disubstituted pyridazine analogs, highlighting their binding affinities and inhibitory potential against a range of biological targets.

Table 1: Docking Performance of Pyridazine Analogs Against Cancer-Related Targets

Target Protein	Ligand/Compound	Docking Score (kcal/mol)	Binding Free Energy (ΔG_{bind}) (kcal/mol)	Inhibition Constant (K_i or IC_{50}) (μM)
Mcl-1	Compound 8f	-	-55.51	0.31 (K_i)
Mcl-1	Compound 8j	-	-	0.32 (K_i)
Mcl-1	Compound 8k	-	-57.09	0.35 (K_i)
Mcl-1	Compound 8l	-	-58.96	0.34 (K_i)
Mcl-1	Sunitinib (Reference)	-	-	0.36 (K_i)
c-Met	Compound 4g	-	-	0.163 ± 0.01 (IC_{50})
Pim-1	Compound 4g	-	-	0.283 ± 0.01 (IC_{50})
DNA (PDB: 6BNA)	R67	-	-42.683 kJ/mol	-
CDK2	Compound 11m	-	-	0.43 ± 0.01 (IC_{50} against T-47D)
CDK2	Compound 11m	-	-	0.99 ± 0.03 (IC_{50} against MDA-MB-231)
JNK1	Compound 9e	-	-	Growth inhibition of 97.91% on A498 renal cancer cell line

Data collated from multiple sources.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Table 2: Docking Performance of Pyridazine Analogs Against Other Targets

Target Protein	Ligand/Compound	Docking Score (kcal/mol)	Inhibition Constant (IC50) (μM)
COX-1	Compound PY4	-6.081	-
COX-2	Compound PY5	-8.602	-
COX-2	Compound 4c	-	0.26
COX-2	Compound 6b	-	0.18
COX-2	Celecoxib (Reference)	-	0.35
Carbonic Anhydrase II	Compound 4a	-	12.1
Carbonic Anhydrase II	Compound 4b	-	19.1
Carbonic Anhydrase II	Compound 4c	-	13.8
Carbonic Anhydrase II	Compound 4h	-	20.7
HIV Reverse Transcriptase	Compound 3a, 3c-h	Favorable binding affinity compared to reference	-

Data collated from multiple sources.[\[2\]](#)[\[8\]](#)[\[9\]](#)

Experimental Protocols

The methodologies employed in the cited docking studies form the basis of the presented data. While specific parameters may vary between studies, a general workflow is often followed.

General Molecular Docking Workflow:

- **Protein and Ligand Preparation:** The three-dimensional structures of the target proteins are typically obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are often removed, and polar hydrogen atoms and charges are added. The 3,6-disubstituted pyridazine analog structures are sketched using chemical drawing software and optimized for their three-dimensional conformations.

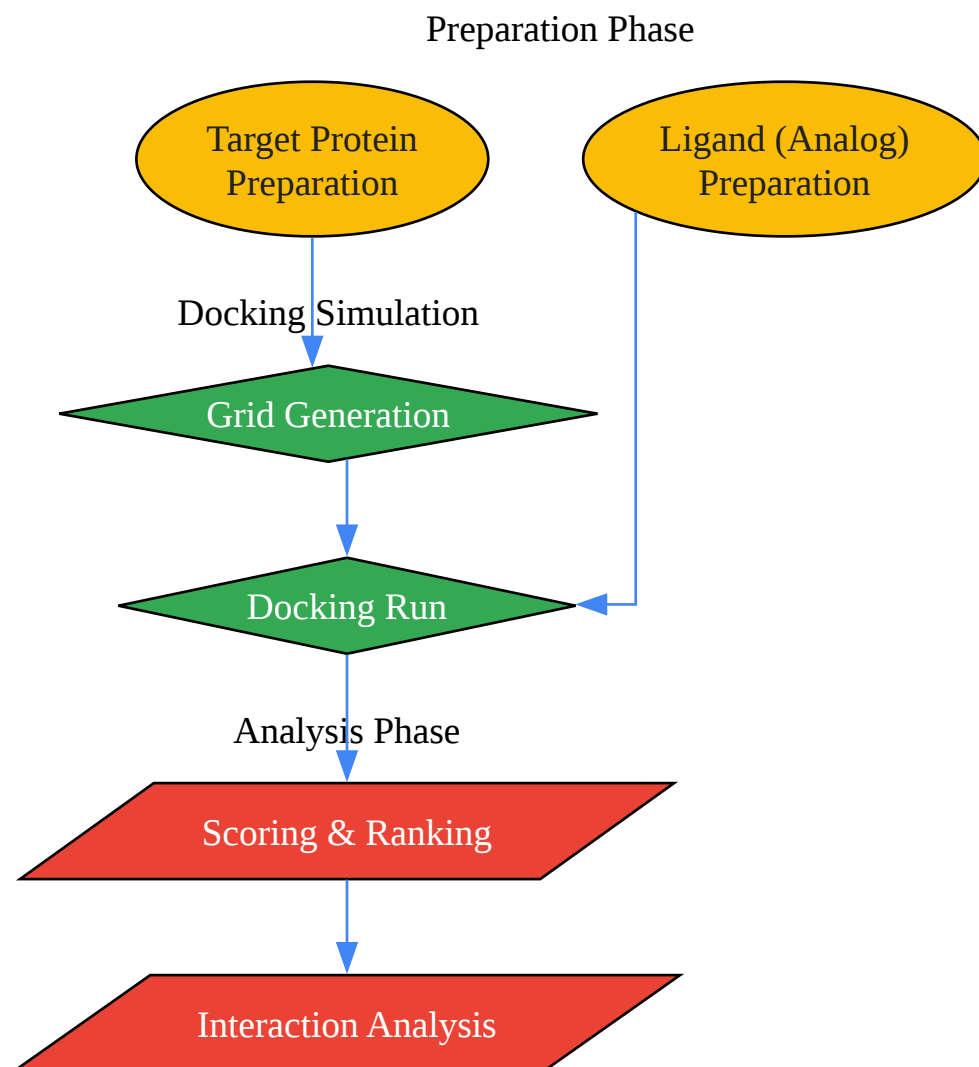
- **Grid Generation:** A binding site on the target protein is defined, and a grid box is generated around this site to define the space for the ligand to dock.
- **Docking Simulation:** A docking algorithm is used to explore various possible conformations of the ligand within the defined binding site and to estimate the binding affinity for each conformation. Commonly used software includes AutoDock, GOLD, and Schrödinger Suite.
- **Scoring and Analysis:** The different poses of the ligand are ranked based on a scoring function that estimates the binding free energy. The pose with the best score is then analyzed to understand the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

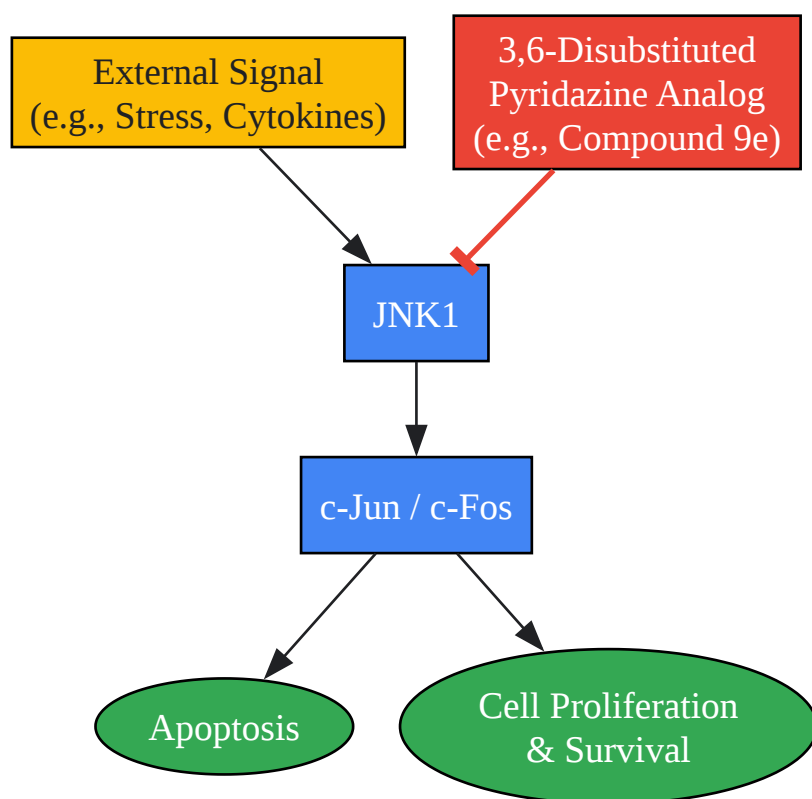
Specific Examples of Methodologies:

- **c-Met and Pim-1 Docking:** In a study on triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 inhibitors, molecular docking studies were performed to understand the interaction at the ATP-binding site of these kinases.[\[4\]](#)
- **JNK1 Pathway Targeting:** For novel 3,6-disubstituted pyridazine derivatives targeting the JNK1 pathway, molecular docking and dynamics simulations were carried out to predict and confirm the binding mode of the most active compound in the JNK1 binding pocket.[\[5\]](#)
- **CDK2 Inhibition:** An in-silico study suggested CDK2 as a probable target for a series of 3,6-disubstituted pyridazines. The study explored their binding interactions within the vicinity of the CDK2 binding site.[\[6\]](#)[\[7\]](#)
- **COX-2 Inhibition:** To understand the selectivity and potency of new pyridazine derivatives for COX-2, a molecular docking study of the most potent compound was carried out. The results indicated that the compound's ability to enter the side pocket of the COX-2 enzyme and interact with key amino acids was crucial for its inhibitory activity.[\[9\]](#)

Visualizations

To better illustrate the concepts and workflows discussed, the following diagrams have been generated using Graphviz.





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